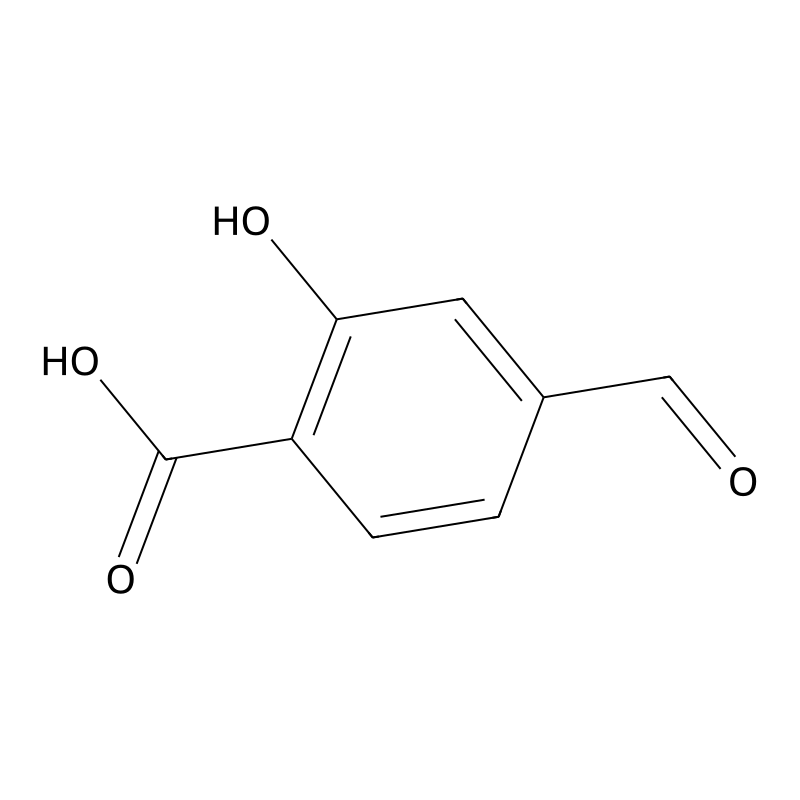4-Formyl-2-hydroxybenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- 4-HBA has potential biotechnological applications in food, cosmetics, and pharmacy .
- It is a valuable intermediate for the synthesis of several bioproducts .
- Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
- Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
- 4-HBA has potential applications as a fungicide .
- It is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
- The current production of 4-HBA is entirely based on petroleum-derived chemicals .
- The harsh reaction’s conditions (high temperature and pressure), along with undesirable by-product generation, make the chemical process relatively expensive and unfavorable .
- 4-HBA is an aromatic compound with high chemical stability, being extensively used in food, pharmaceutical and cosmetic industries and therefore widely distributed in various environments .
- Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
- Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source .
- In Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .
Food, Cosmetics, and Pharmacy
Fungicides
Bioremediation
- Pharmaceuticals 4-Formyl-2-hydroxybenzoic acid can be used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents.
- It is also used in the synthesis of polymers and other compounds.
- A novel diester monomer synthesized from 4-hydroxybenzoic acid, a compound which can be derived from lignin, was used to obtain aliphatic-aromatic copolyesters .
- These copolyesters have potential as sustainable materials due to their reduced carbon footprint and degradability .
Polymers
Fluorescent Probes
4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a derivative of salicylic acid with the molecular formula . This compound features a hydroxyl group at the second position and a formyl group at the fourth position of the benzene ring. It exists as a crystalline powder, typically white to slightly yellow in color, and has a melting point of approximately 244-245 °C .
- Oxidation: The aldehyde group can be oxidized to form 4-hydroxybenzoic acid.
- Reduction: The formyl group can be reduced to an alcohol, yielding 4-hydroxybenzyl alcohol.
- Esterification: Reacting with alcohols can produce esters, which may have applications in various chemical processes.
- Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecules.
Research indicates that 4-formyl-2-hydroxybenzoic acid exhibits notable biological activities. It has been explored for its potential as an antibiotic, showing efficacy against certain bacterial strains. Additionally, its structure suggests possible antioxidant properties, which may contribute to its therapeutic potential in various biomedical applications .
The synthesis of 4-formyl-2-hydroxybenzoic acid typically involves the following methods:
- From Salicylic Acid: The most common method involves the formylation of salicylic acid using reagents such as formic acid or other formylating agents under acidic conditions.
- Via Chemical Modification: Other synthetic routes may include modifications of related hydroxybenzoic acids through selective functional group transformations.
These methods allow for the production of 4-formyl-2-hydroxybenzoic acid with varying yields and purities depending on the conditions used .
4-Formyl-2-hydroxybenzoic acid has several applications across different fields:
- Pharmaceuticals: Its antibiotic properties make it a candidate for drug development.
- Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.
- Material Science: It may serve as a building block for polymers or other materials with specific properties.
Studies on the interactions of 4-formyl-2-hydroxybenzoic acid with biological systems have shown promising results. Its ability to interact with proteins and enzymes suggests potential roles in biochemical pathways. Further research is necessary to elucidate its mechanisms of action and therapeutic implications .
Several compounds share structural similarities with 4-formyl-2-hydroxybenzoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Formyl-2-hydroxybenzoic acid | Hydroxybenzoic Acid | Formyl group at the third position |
| 4-Hydroxybenzoic acid | Hydroxybenzoic Acid | Lacks the formyl group; commonly used as a preservative |
| Salicylic Acid | Hydroxybenzoic Acid | Contains two hydroxyl groups; used in anti-inflammatory drugs |
While these compounds share a base structure related to benzoic acids, 4-formyl-2-hydroxybenzoic acid is unique due to its specific substitution pattern and resultant biological activities .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








